![molecular formula C17H22N6O4 B5586125 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(3,4-dimethoxybenzylidene)piperidine-4-carbohydrazide](/img/structure/B5586125.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(3,4-dimethoxybenzylidene)piperidine-4-carbohydrazide
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Overview
Description
1,3,4-Oxadiazole bearing compounds, including those with a piperidine moiety, have garnered significant interest in the scientific community due to their diverse biological activities. The synthesis of these compounds often involves multiple steps, starting from basic organic compounds and leading to the formation of complex structures with potential antibacterial, antitumor, and other activities.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of specific organic precursors to yield intermediates, which are then further transformed into the target compounds. For example, derivatives of 1,3,4-oxadiazole have been synthesized through reactions involving benzenesulfonyl chloride, ethyl isonipecotate, and various N-aralkyl/aryl substituted 2-bromoacetamides, leading to compounds with moderate to significant antibacterial activity (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed through spectroscopic methods such as 1H NMR, IR, and mass spectral data. These analyses provide insights into the arrangement of atoms within the molecule and the chemical bonds that hold the structure together.
Chemical Reactions and Properties
The chemical reactions leading to the synthesis of oxadiazole derivatives often involve condensation reactions, reductive alkylation, and cyclization processes. These reactions result in the formation of compounds with potential biological activities, including antibacterial and antitumor properties.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. X-ray diffraction studies, for example, have been used to confirm the crystalline structure of similar compounds (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-25-13-4-3-11(9-14(13)26-2)10-19-20-17(24)12-5-7-23(8-6-12)16-15(18)21-27-22-16/h3-4,9-10,12H,5-8H2,1-2H3,(H2,18,21)(H,20,24)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHIARSKKLKCCR-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2CCN(CC2)C3=NON=C3N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2CCN(CC2)C3=NON=C3N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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